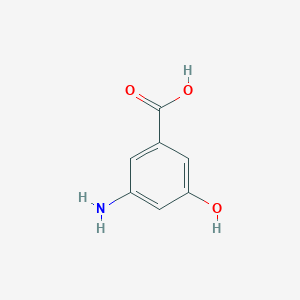

3-Amino-5-hydroxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEJHSFTZVMSJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226947 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-71-1 | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076045711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-5-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-hydroxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJU6MLE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-5-hydroxybenzoic acid (AHBA), a pivotal molecule in the biosynthesis of numerous natural products with significant therapeutic potential. This document details its chemical and physical properties, biological significance, and relevant experimental protocols, presented in a format tailored for scientific and research applications.

Core Chemical and Physical Properties

This compound, registered under CAS number 76045-71-1, is an aromatic compound fundamental to the synthesis of a class of antibiotics.[1] Its structure features a benzoic acid core with amino and hydroxyl group substitutions.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 76045-71-1[1][2][3][4] |

| IUPAC Name | This compound[1] |

| Synonyms | AHBA, 3-AHBA, Benzoic acid, 3-amino-5-hydroxy-, 5-Amino-3-hydroxybenzoic acid[1][5] |

| Molecular Formula | C₇H₇NO₃[1][2] |

| Molecular Weight | 153.14 g/mol [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1] |

| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Off-white to yellow solid[6] |

| Purity | ≥98%[2][5] |

| Predicted Density | 1.491 ± 0.06 g/cm³[1] |

| Predicted pKa | 10.33 ± 0.10[1] |

| UV/Vis. (λmax) | 227 nm[2][5] |

| Storage Temperature | -20°C[2][5] |

| Stability | ≥ 4 years at -20°C[2][5] |

Table 3: Solubility Data

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | 3 mg/mL[1][2][5] |

| Dimethylformamide (DMF) | 1 mg/mL[1][2][5] |

| Water (Predicted) | 5.3 mg/mL[1] |

Biological Significance and Signaling Pathways

This compound is most notable as a crucial biosynthetic precursor for the mC₇N unit found in a wide range of important natural products.[2][6] Its primary role is within the aminoshikimate pathway, which is a variation of the shikimate pathway used by microorganisms to produce aromatic compounds.

Key Biological Roles:

-

Precursor to Ansamycins: AHBA is the starter unit for the biosynthesis of ansamycin (B12435341) antibiotics, such as geldanamycin (B1684428) and rifamycin (B1679328).[2][7][8] These antibiotics are known for their antitumor properties, which often stem from the inhibition of Heat Shock Protein 90 (HSP90), a critical chaperone for many proteins involved in cancer cell survival.

-

Precursor to Mitomycin C: It is also a key building block in the biosynthesis of the potent antitumor antibiotic mitomycin C.[2][6]

-

Intermediate in the Aminoshikimate Pathway: The formation of AHBA is a critical step in this pathway, which has been extensively studied in microorganisms like Amycolatopsis mediterranei and Streptomyces species.[9][10] The terminal enzyme responsible for its formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[8][11]

Below is a simplified representation of the final step in the AHBA biosynthetic pathway.

Caption: Final enzymatic step in the biosynthesis of AHBA.

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound.

While AHBA is naturally produced via biosynthesis, chemical synthesis provides a controlled laboratory source. The following protocol is adapted from established chemical synthesis routes for similar compounds.[12]

Experimental Workflow for Chemical Synthesis:

Caption: Multi-step chemical synthesis of this compound.

Detailed Methodology:

-

Preparation of 3,5-Dinitrobenzoic Acid: In an ice bath, slowly add concentrated nitric acid to a solution of benzoic acid in concentrated sulfuric acid. The mixture is stirred extensively at room temperature and then heated to facilitate the dinitration process. The reaction is quenched by pouring it into an ice-water mixture, and the resulting precipitate is filtered to yield the crude product.[12]

-

Preparation of 3-Methoxy-5-nitrobenzoic Acid: The dinitro compound is reacted with lithium methoxide (B1231860) (prepared from n-butyllithium and methanol) in hexamethylphosphoramide (B148902) (HMPA) to achieve selective monomethoxylation.[12]

-

Reduction of the Nitro Group: The resulting 3-methoxy-5-nitrobenzoic acid is then subjected to reduction, for example using iron powder and ammonium (B1175870) chloride in an aqueous solution, to convert the nitro group to an amino group.

-

Demethylation: The methoxy (B1213986) group is cleaved using a demethylating agent like boron tribromide (BBr₃) to yield the hydroxyl group.

-

Final Purification: The crude product can be further purified. A final hydrogenation step using a Palladium on carbon (Pd/C) catalyst can be employed to ensure complete reduction and purity.[12]

High-Performance Liquid Chromatography (HPLC): An HPLC method can be utilized for purity assessment and quantification. While a specific protocol for AHBA is not detailed in the search results, a general method for aminohydroxybenzoic acids can be adapted.[13]

-

Column: C18 reverse-phase column (e.g., Agilent Sb-C18, 150mm x 5µm).[13]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (with pH adjustment, e.g., pH 4.0).[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Detection: UV detector set at an appropriate wavelength, such as 254.0 nm or its λmax of 227 nm.[2][13]

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then diluted in the mobile phase) to create a standard curve for quantification.

-

Safety: This material should be treated as potentially hazardous. Avoid ingestion, inhalation, and contact with skin and eyes. Use appropriate personal protective equipment (PPE) and handle in a well-ventilated area.[5]

-

Stock Solution Preparation: To prepare a stock solution, dissolve the solid compound in a solvent of choice, such as DMSO or DMF. It is recommended to purge the solvent with an inert gas before dissolution.[5]

-

Storage Conditions: The solid compound should be stored at -20°C for long-term stability (≥4 years).[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one year or at -80°C for up to two years.[6]

This guide consolidates the key technical information on this compound, providing a foundation for its application in research and development. Its unique role as a biosynthetic precursor continues to make it a molecule of high interest for the discovery and engineering of novel therapeutic agents.

References

- 1. Buy this compound | 76045-71-1 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound 97% | CAS: 76045-71-1 | AChemBlock [achemblock.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound in antibiotic biosynthesis. VI. Directed biosynthesis studies with ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystal structure of this compound (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]

The Pivotal Role of 3-Amino-5-hydroxybenzoic Acid in Natural Product Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-hydroxybenzoic acid (AHBA) is a non-proteinogenic aromatic amino acid that serves as a critical building block in the biosynthesis of a wide array of potent secondary metabolites. Primarily found in Actinomycetes, AHBA is the dedicated precursor for the mC7N unit, a characteristic structural moiety of numerous ansamycin (B12435341) and mitomycin antibiotics, which exhibit significant antibacterial and antitumor activities. This technical guide provides an in-depth exploration of the natural role of AHBA, detailing its biosynthesis via the aminoshikimate pathway, its incorporation into downstream natural products, and the regulatory mechanisms governing its production. The guide includes a compilation of quantitative data, detailed experimental protocols for key analytical and molecular biology techniques, and visualizations of the relevant biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction: The Significance of this compound in Nature

This compound (AHBA) is a specialized metabolite that plays a crucial role as a starter unit in the biosynthesis of a large and structurally diverse class of natural products.[1][2][3] While not a component of primary metabolism, its formation is a key strategic step for microorganisms, particularly soil-dwelling bacteria of the order Actinomycetales, to produce complex bioactive compounds.[4] The paramount importance of AHBA lies in its function as the precursor to the mC7N (meta-amino, C7-N) core of ansamycin antibiotics like rifamycin (B1679328) and geldanamycin, as well as the mitomycin family of antitumor agents.[1][3][4][5] These molecules are of immense clinical and scientific interest due to their potent biological activities. The biosynthesis of AHBA itself is a fascinating deviation from the canonical shikimate pathway, known as the aminoshikimate pathway, which highlights the metabolic ingenuity of these organisms.[4][5] Understanding the role and biosynthesis of AHBA is therefore fundamental for the discovery of new natural products and for the bioengineering of novel therapeutic agents.

The Aminoshikimate Pathway: Biosynthesis of this compound

The formation of AHBA occurs through a specialized metabolic route called the aminoshikimate pathway, which is a variation of the well-established shikimate pathway for the biosynthesis of aromatic amino acids.[4][5] This pathway initiates from intermediates of central carbon metabolism and introduces an amino group at an early stage. The key enzymatic steps are outlined below.

Key Enzymatic Steps and Intermediates

The aminoshikimate pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), similar to the shikimate pathway. However, a key distinction is the early incorporation of an amino group to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[6] The pathway then proceeds through a series of intermediates, including 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ) and 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS), culminating in the formation of AHBA.[4] The terminal step is catalyzed by the enzyme AHBA synthase.[4][7]

The genes encoding the enzymes of the aminoshikimate pathway are typically clustered together in the genome of the producing organism, as seen in the rifamycin biosynthetic gene cluster of Amycolatopsis mediterranei.[6]

Regulation of the Aminoshikimate Pathway

The regulation of the aminoshikimate pathway is complex and integrated with the overall metabolic state of the cell. In microbes, the shikimate pathway is often regulated by feedback inhibition from aromatic amino acids.[2] While specific allosteric regulation of the aminoshikimate pathway by AHBA or its downstream products is not fully elucidated, the expression of the biosynthetic genes is tightly controlled. For instance, in Amycolatopsis mediterranei, the expression of the rifamycin biosynthetic gene cluster, including the AHBA synthase gene (rifK), is subject to complex regulatory networks.[6]

Visualization of the Aminoshikimate Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound.

Quantitative Data on AHBA and Ansamycin Production

The production of AHBA and its derived antibiotics is influenced by various factors, including the producing strain, fermentation conditions, and genetic modifications. The following tables summarize some of the available quantitative data.

| Precursor | Product | Conversion Efficiency (%) | Producing Organism | Reference |

| aminoDAHP | AHBA | 45 | Amycolatopsis mediterranei | --INVALID-LINK-- |

| aminoDHQ | AHBA | 41 | Amycolatopsis mediterranei | --INVALID-LINK-- |

| aminoDHS | AHBA | 95 | Amycolatopsis mediterranei | --INVALID-LINK-- |

| Table 1: Conversion Efficiencies of Precursors to AHBA in Cell-Free Extracts. |

| Producing Strain | Fermentation Condition | Rifamycin B Yield (g/L) | Rifamycin SV Yield (g/L) | Reference |

| Amycolatopsis mediterranei | Initial Culture | 0.5 - 1.2 | - | --INVALID-LINK-- |

| Amycolatopsis mediterranei | + 0.1% Yeast Extract | 1.95 | - | --INVALID-LINK-- |

| Amycolatopsis mediterranei | + 1.8% KNO3 | 2.92 | - | --INVALID-LINK-- |

| Amycolatopsis mediterranei U32 | Batch Culture | - | ~0.3 | --INVALID-LINK-- |

| Amycolatopsis mediterranei U32 | Glucose Supplementation | - | up to 1.1 | --INVALID-LINK-- |

| Amycolatopsis mediterranei | Immobilized Cells (Alginate) | 0.685 | 0.547 | --INVALID-LINK-- |

| Amycolatopsis mediterranei | Immobilized Cells (Gellan-gum modified alginate) | 0.810 | 0.702 | --INVALID-LINK-- |

| Table 2: Production Titers of Rifamycins (B7979662) under Various Fermentation Conditions. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of AHBA and its biosynthetic pathway.

Fermentation and Extraction of Ansamycins

This protocol is adapted for the production and extraction of rifamycins from Amycolatopsis mediterranei.

Materials:

-

Amycolatopsis mediterranei strain

-

Seed medium and production medium (specific composition can be optimized, but typically contains glucose, yeast extract, and mineral salts)[8]

-

Shake flasks or fermenter

-

Ethyl acetate

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

Silica (B1680970) gel for chromatography

Procedure:

-

Inoculum Preparation: Inoculate a suitable seed medium with a fresh culture of A. mediterranei. Incubate at 28-30°C with shaking for 2-3 days.[9]

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment for 5-7 days at 28-30°C with vigorous aeration and agitation.

-

Extraction: After fermentation, adjust the pH of the culture broth to ~7.0. Extract the whole broth (mycelia and supernatant) three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the extract under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified by silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to isolate the desired ansamycin antibiotics.

Heterologous Expression and Purification of AHBA Synthase

This protocol outlines a general procedure for the expression of a His-tagged AHBA synthase in E. coli and its subsequent purification.

Materials:

-

Expression vector (e.g., pET series) containing the AHBA synthase gene with a His-tag

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

-

SDS-PAGE reagents

Procedure:

-

Transformation and Expression: Transform the expression plasmid into competent E. coli cells. Grow a starter culture overnight and then inoculate a larger volume of LB medium. Grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[10][11]

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.

-

Purification:

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged AHBA synthase with elution buffer.

-

-

Dialysis and Storage: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange. Aliquot the purified protein and store at -80°C.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

AHBA Synthase Enzyme Assay

This is a conceptual protocol for assaying the activity of AHBA synthase, which catalyzes the conversion of aminoDHS to AHBA.

Materials:

-

Purified AHBA synthase

-

5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of aminoDHS, and the purified AHBA synthase.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Quenching: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analysis:

-

Centrifuge the quenched reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of AHBA produced.

-

Monitor the elution profile at a wavelength where AHBA has a strong absorbance.

-

Calculate the enzyme activity based on the rate of AHBA formation.

-

Genetic Manipulation of Streptomyces

This section provides a general workflow for the genetic manipulation of Streptomyces, which is often the producer of AHBA-derived antibiotics.

Conclusion and Future Perspectives

This compound stands as a cornerstone in the microbial synthesis of a multitude of clinically relevant natural products. The elucidation of its biosynthesis via the aminoshikimate pathway has opened up new avenues for the discovery and bioengineering of novel antibiotics and anticancer agents. The methodologies and data presented in this guide provide a solid foundation for researchers to delve deeper into the fascinating world of AHBA-derived natural products. Future research will likely focus on the detailed characterization of the regulatory networks controlling AHBA biosynthesis, the exploration of the substrate promiscuity of the biosynthetic enzymes for the creation of novel analogues, and the heterologous expression of the entire biosynthetic pathways in engineered hosts for sustainable production. These endeavors will undoubtedly continue to be a rich source of new therapeutic leads and a deeper understanding of the chemical ecology of microorganisms.

References

- 1. A guide to genome mining and genetic manipulation of biosynthetic gene clusters in Streptomyces [jmicrobiol.or.kr]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminoshikimate pathway - Wikipedia [en.wikipedia.org]

- 6. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound synthase, the terminal enzyme in the formation of the precursor of mC7N units in rifamycin and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0196628A2 - Ansamycin antibioticum, microbiological process for its preparation and its use as a medicament - Google Patents [patents.google.com]

- 9. CN103255184A - Fermentation medium for producing ansamitocin - Google Patents [patents.google.com]

- 10. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 12. mdpi.com [mdpi.com]

The Aminoshikimate Pathway: A Comprehensive Technical Guide to the Biosynthesis of 3-Amino-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-hydroxybenzoic acid (AHBA) is a vital precursor for a diverse array of clinically significant natural products, including the ansamycin (B12435341) and mitomycin families of antibiotics. The discovery and elucidation of its unique biosynthetic route, the aminoshikimate pathway, have opened new avenues for the bioengineering of novel therapeutics. This technical guide provides an in-depth exploration of the AHBA biosynthetic pathway, detailing the enzymatic players, their mechanisms, and the experimental methodologies employed in their characterization.

The biosynthesis of AHBA represents a fascinating deviation from the classical shikimate pathway, incorporating a nitrogen atom at an early stage to produce the aminoshikimate intermediates. This pathway is a testament to the metabolic ingenuity of microorganisms and a prime target for synthetic biology and metabolic engineering efforts aimed at producing novel antibiotic derivatives.

The this compound (AHBA) Biosynthetic Pathway

The biosynthesis of AHBA from primary metabolites is a multi-step enzymatic cascade primarily elucidated from studies in Amycolatopsis mediterranei, the producer of the antibiotic rifamycin. The pathway can be broadly divided into two key stages: the formation of the amino-group donor, imino-D-erythrose 4-phosphate (iminoE4P), and the subsequent conversion of iminoE4P and phosphoenolpyruvate (B93156) (PEP) into AHBA. The genes encoding the enzymes for this pathway are typically clustered together, as seen in the rif gene cluster (rifG, rifH, rifJ, rifK, rifL, rifM, rifN) in A. mediterranei.[1][2]

Stage 1: Synthesis of Imino-D-erythrose 4-phosphate (iminoE4P)

The initial steps of the AHBA pathway are dedicated to the synthesis of the unique amino-sugar phosphate (B84403), iminoE4P. This process begins with UDP-glucose and involves a series of enzymatic transformations to introduce the amino group.

-

Oxidation: The pathway is initiated by the NAD(P)+-dependent oxidoreductase, RifL , which oxidizes UDP-glucose to UDP-3-keto-D-glucose.[2]

-

Transamination: The AHBA synthase, RifK , in a complex with RifL, catalyzes the transamination of UDP-3-keto-D-glucose, utilizing glutamate (B1630785) as the amino donor, to form 3-amino-3-deoxy-UDP-glucose.[2] This dual functionality of RifK is a remarkable feature of this pathway.

-

Phosphatase Activity: RifM , a UDP-kanosamine phosphatase, then cleaves the UDP moiety to yield kanosamine.[2]

-

Phosphorylation: RifN , a specific kanosamine kinase, phosphorylates kanosamine to generate kanosamine-6-phosphate (K6P).[1][2]

-

Isomerization and Transketolation: K6P is subsequently isomerized to amino-D-fructose 6-phosphate (aminoF6P). A transketolase then converts aminoF6P and ribose-5-phosphate (B1218738) into iminoE4P and sedoheptulose-7-phosphate.[1]

Stage 2: Conversion of IminoE4P to AHBA

The second stage of the pathway mirrors the initial steps of the classical shikimate pathway, but with aminated intermediates.

-

Condensation: RifH , an aminoDAHP synthase, catalyzes the condensation of iminoE4P with phosphoenolpyruvate (PEP) to form 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP).[2]

-

Cyclization: RifG , an aminoDHQ synthase, then cyclizes aminoDAHP to produce 5-deoxy-5-amino-3-dehydroquinic acid (aminoDHQ).[2]

-

Dehydration: The dehydration of aminoDHQ to 5-deoxy-5-amino-3-dehydroshikimic acid (aminoDHS) is catalyzed by RifJ , an aminoDHS dehydratase.[2]

-

Aromatization: The final and committing step in AHBA biosynthesis is the aromatization of aminoDHS to this compound, a reaction catalyzed by the homodimeric form of the pyridoxal (B1214274) phosphate (PLP)-dependent enzyme, AHBA synthase (RifK) .[2][3]

Quantitative Data

The following table summarizes the available quantitative data on the conversion yields of intermediates in the AHBA biosynthetic pathway, as determined in cell-free extracts of Amycolatopsis mediterranei. While specific kinetic parameters (Km, Vmax, kcat) for each purified enzyme are not extensively reported in the literature, these yields provide valuable insights into the efficiency of the pathway's later stages.

| Precursor | Product | Enzyme(s) | Conversion Yield (%) | Reference(s) |

| Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | aminoDAHP | RifH and upstream enzymes | 9 | [2] |

| aminoDAHP | AHBA | RifG, RifJ, RifK | 45 | [2] |

| aminoDHQ | AHBA | RifJ, RifK | 41 | [2] |

| aminoDHS | AHBA | RifK | 95 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the discovery and characterization of the AHBA biosynthetic pathway.

Preparation of Cell-Free Extracts from Amycolatopsis mediterranei**

This protocol is essential for in vitro studies of the AHBA biosynthetic pathway.

Materials:

-

Amycolatopsis mediterranei culture

-

Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10% glycerol)

-

DNase I

-

Protease inhibitor cocktail

-

Ultracentrifuge

Procedure:

-

Grow A. mediterranei in a suitable production medium to the desired growth phase.

-

Harvest cells by centrifugation at 4°C.

-

Wash the cell pellet with a suitable buffer (e.g., phosphate buffer).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30-60 minutes.

-

Disrupt the cells by sonication or French press on ice.

-

Add DNase I to a final concentration of 10 µg/mL and a protease inhibitor cocktail.

-

Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to remove cell debris and membranes.

-

Carefully collect the supernatant (cell-free extract) and store it at -80°C in aliquots.

General Enzyme Assay for AHBA Pathway Enzymes

The activity of the Rif enzymes can be assayed by monitoring the formation of their respective products from the appropriate substrates using the prepared cell-free extract or purified enzymes.

Materials:

-

Cell-free extract or purified enzyme (RifG, RifH, RifJ, or RifK)

-

Substrates (e.g., aminoDAHP for RifG, aminoDHQ for RifJ, aminoDHS for RifK)

-

Assay Buffer (specific to the enzyme, but a starting point is 50 mM Tris-HCl, pH 7.5)

-

Cofactors (e.g., PLP for RifK)

-

Quenching solution (e.g., trichloroacetic acid)

-

HPLC system for product analysis

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, substrate, and any necessary cofactors.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the cell-free extract or purified enzyme.

-

Incubate the reaction for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC to quantify the product formed.

Gene Knockout in Amycolatopsis mediterranei via Homologous Recombination

This protocol allows for the functional characterization of the rif genes.

Materials:

-

A. mediterranei strain

-

E. coli strain for cloning (e.g., DH5α) and conjugation (e.g., ET12567/pUZ8002)

-

Plasmids: a cloning vector, a suicide vector for conjugation, and a plasmid containing an antibiotic resistance cassette (e.g., apramycin).

-

Restriction enzymes, T4 DNA ligase

-

PCR reagents and primers to amplify homologous regions of the target gene.

Procedure:

-

Construct the Gene Replacement Cassette:

-

Amplify ~1.5-2 kb upstream and downstream homology arms flanking the target rif gene from A. mediterranei genomic DNA via PCR.

-

Clone the homology arms and an antibiotic resistance cassette into a cloning vector.

-

-

Subclone into a Suicide Vector:

-

Excise the entire gene replacement cassette and ligate it into a suicide conjugation vector that cannot replicate in A. mediterranei.

-

-

Conjugation:

-

Transform the final construct into the E. coli conjugation donor strain.

-

Grow the A. mediterranei recipient and E. coli donor strains to mid-log phase.

-

Mix the donor and recipient cells on a suitable agar (B569324) medium for conjugation.

-

-

Selection of Exconjugants:

-

Overlay the conjugation plate with an appropriate antibiotic to select for A. mediterranei exconjugants that have integrated the plasmid via a single crossover event.

-

-

Selection for Double Crossover:

-

Culture the single-crossover mutants in non-selective liquid medium to allow for the second crossover event to occur.

-

Plate the culture onto a medium containing the antibiotic to select for clones that have undergone the double crossover, resulting in the replacement of the target gene with the resistance cassette.

-

-

Verification:

-

Confirm the gene knockout by PCR analysis and Southern blotting.

-

HPLC Analysis of AHBA and its Precursors

This method is crucial for quantifying the intermediates and the final product of the AHBA pathway.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid or trifluoroacetic acid

-

Standards for AHBA, aminoDAHP, aminoDHQ, and aminoDHS

Procedure:

-

Sample Preparation:

-

Centrifuge the quenched reaction mixture to remove precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical starting gradient could be 5% B, increasing to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at a wavelength suitable for the compounds of interest (e.g., around 280-310 nm for aromatic compounds).

-

Injection Volume: 10-20 µL

-

-

Quantification:

-

Generate a standard curve for each compound of interest using known concentrations.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the respective standard curves.

-

Conclusion

The discovery and characterization of the this compound biosynthetic pathway have provided a profound understanding of the metabolic logic underlying the production of a critical class of antibiotics. The detailed experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to further investigate this pathway, engineer novel derivatives, or apply its principles to other biosynthetic systems. The intricate enzymatic machinery of the aminoshikimate pathway continues to be a fertile ground for discovery and innovation in the fields of natural product biosynthesis and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Amino Acid 3-Amino-5-hydroxybenzoic Acid: A Cornerstone in Antibiotic Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Amino-5-hydroxybenzoic acid (AHBA) is a naturally occurring aromatic amino acid of significant interest in the pharmaceutical industry. It serves as a crucial building block in the biosynthesis of a wide array of clinically important secondary metabolites, most notably the ansamycin (B12435341) family of antibiotics, which includes the antituberculosis drug rifamycin (B1679328) and the anticancer agent geldanamycin, as well as the mitomycin C antitumor antibiotics. This technical guide provides a comprehensive overview of the identification of AHBA as a natural product, its biosynthetic pathway, and detailed experimental protocols for its study. The methodologies outlined herein are intended to equip researchers with the necessary tools to investigate AHBA-derived natural products, paving the way for the discovery of novel therapeutic agents and the bioengineering of improved production strains.

Introduction

The discovery of this compound as a natural amino acid stemmed from investigations into the biosynthesis of complex antibiotics.[1] Its identification as the universal precursor to the m-C7N unit, a characteristic structural motif in many ansamycin and mitomycin antibiotics, was a landmark in the field of natural product biosynthesis.[1] This guide details the scientific journey of identifying AHBA, from initial biosynthetic studies to the elucidation of its dedicated enzymatic machinery.

The Biosynthesis of this compound: The Aminoshikimate Pathway

AHBA is synthesized via a specialized branch of the shikimate pathway, known as the aminoshikimate pathway.[2] This pathway parallels the initial steps of the conventional shikimate pathway but introduces a nitrogen atom early in the sequence. The key enzyme in the terminal step of this pathway is this compound (AHBA) synthase.[3][4][5]

The overall transformation from primary metabolism to AHBA can be visualized as a multi-step enzymatic cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and characterization of AHBA and its biosynthetic pathway.

Identification and Quantification of AHBA in Microbial Cultures

The identification and quantification of AHBA in fermentation broths of producing organisms, such as Amycolatopsis mediterranei, is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).

Experimental Workflow:

Protocol:

-

Sample Preparation: Centrifuge the fermentation broth to pellet the cells. The supernatant is collected for analysis.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to remove interfering compounds. AHBA is then eluted with a suitable organic solvent.

-

HPLC-MS Analysis: The eluted sample is analyzed by reverse-phase HPLC coupled to a mass spectrometer. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid, as the mobile phase.

-

Quantification: AHBA is quantified by comparing the peak area of the extracted ion chromatogram (EIC) corresponding to its m/z with a standard curve generated from pure AHBA.

Isotopic Labeling Experiments for Biosynthetic Pathway Elucidation

Feeding experiments with isotopically labeled precursors, such as 13C-glucose, are instrumental in tracing the carbon flow through the biosynthetic pathway. The incorporation of the label into the final product, for example, rifamycin B, is then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol:

-

Culture Conditions: Amycolatopsis mediterranei is cultured in a defined medium with [1,2-13C2]glucose as the primary carbon source.

-

Fermentation and Product Isolation: The fermentation is carried out for a specified period, after which the antibiotic (e.g., rifamycin) is extracted from the culture broth and purified by chromatography.

-

NMR Analysis: The purified, 13C-labeled antibiotic is dissolved in a suitable deuterated solvent, and 13C-NMR spectra are acquired.

-

Data Interpretation: The 13C-NMR spectrum of the labeled antibiotic is compared to that of an unlabeled standard. The enrichment and coupling patterns of the signals reveal the incorporation of the 13C label from glucose into the antibiotic's carbon skeleton, confirming the biosynthetic pathway.[6]

Generation of a Blocked Mutant by Gene Knockout

To confirm the role of a specific gene in the AHBA biosynthetic pathway, a knockout mutant can be generated. The following protocol outlines the targeted deletion of the AHBA synthase gene (rifK) in Amycolatopsis mediterranei using CRISPR-Cas9 technology.[7]

Experimental Workflow:

References

- 1. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENZYME - 4.2.1.144 3-amino-5-hydroxybenzoate synthase [enzyme.expasy.org]

- 4. enzyme-database.org [enzyme-database.org]

- 5. EC 4.2.1.144 [iubmb.qmul.ac.uk]

- 6. Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | CRISPR-Cas12a-Assisted Genome Editing in Amycolatopsis mediterranei [frontiersin.org]

3-Amino-5-hydroxybenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 3-Amino-5-hydroxybenzoic Acid in Organic Solvents

Introduction

This compound is an aromatic organic compound containing amino, hydroxyl, and carboxylic acid functional groups. Its unique trifunctional nature makes it a valuable building block in the synthesis of various pharmaceutical compounds and other complex organic molecules. The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and the selection of appropriate analytical techniques.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values in their own laboratories.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure and the principle of "like dissolves like." The presence of a polar carboxylic acid group (-COOH), a polar hydroxyl group (-OH), and a polar amino group (-NH2) allows for strong hydrogen bonding. These groups are attached to a less polar benzene (B151609) ring.

-

Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol (B130326) are expected to be effective at dissolving this compound. These solvents can act as both hydrogen bond donors and acceptors, readily interacting with all three functional groups of the molecule.

-

Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also anticipated to be good solvents. Their high polarity and ability to accept hydrogen bonds facilitate the dissolution of polar molecules.

-

Nonpolar Solvents: Solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound. The significant difference in polarity and the inability of these solvents to form strong hydrogen bonds with the solute will likely result in very low solubility.

The interplay of these interactions can be visualized as follows:

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the isothermal shake-flask method, a common and reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The general workflow for determining solubility is outlined below:

Step-by-Step Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments where concentration is measured at different time points until it remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to minimize temperature changes.

-

-

Quantification:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the analytical response (e.g., absorbance or peak area) of the standard solutions.

-

Measure the response of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation

While specific experimental data is not widely published, researchers can utilize the following table structure to record and present their findings for comparative analysis.

| Organic Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Polar Protic | Methanol | 25 | Shake-Flask/HPLC | ||

| Ethanol | 25 | Shake-Flask/HPLC | |||

| Isopropanol | 25 | Shake-Flask/HPLC | |||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask/HPLC | ||

| Dimethylformamide (DMF) | 25 | Shake-Flask/HPLC | |||

| Acetonitrile | 25 | Shake-Flask/HPLC | |||

| Nonpolar | Toluene | 25 | Shake-Flask/HPLC | ||

| Hexane | 25 | Shake-Flask/HPLC | |||

| Diethyl Ether | 25 | Shake-Flask/HPLC |

Conclusion

The solubility of this compound in organic solvents is a fundamental property essential for its effective use in research and development. Although specific quantitative data is sparse in the literature, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the standardized shake-flask method and employing precise analytical techniques like HPLC, researchers can generate reliable and reproducible solubility data. This information is crucial for optimizing reaction conditions, developing purification strategies, and advancing the application of this versatile compound in drug discovery and materials science.

Characterization of 3-Amino-5-hydroxybenzoic Acid: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 3-Amino-5-hydroxybenzoic acid (AHBA). AHBA is a key biosynthetic precursor to the mC7N unit found in several important classes of antibiotics, such as ansamycins and mitomycins.[1] Accurate structural elucidation and purity assessment are critical for its use in research and as a building block in synthetic chemistry. This document outlines the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data expected for this compound. Note that while experimental ¹H NMR data is available, experimental ¹³C NMR and FT-IR data for this specific isomer are not readily found in surveyed literature. Therefore, expected values are provided based on data from closely related compounds and established spectroscopic principles.

Table 1: ¹H NMR Spectroscopic Data for this compound Solvent: CD₃OD, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.87 | dd | 1.6, 2.1 | Aromatic H |

| 6.78 | dd | 1.3, 2.1 | Aromatic H |

| 6.37 | t | 2.1 | Aromatic H |

| Data sourced from a publicly available spectrum.[2] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale/Reference Compound |

| ~168 | C=O (Carboxylic Acid) | Based on 3-Aminobenzoic acid (168.3 ppm)[3] |

| ~150-158 | C-OH (Phenolic) | Expected deshielding effect of OH group |

| ~140-150 | C-NH₂ | Based on 3-Aminobenzoic acid (149.2 ppm)[3] |

| ~132 | C-COOH | Based on 3-Aminobenzoic acid (131.7 ppm)[3] |

| ~105-120 | Aromatic C-H | Based on various aminobenzoic and hydroxybenzoic acids[3][4] |

| Note: These are predicted chemical shifts. Actual experimental values may vary. |

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-3600 | O-H Stretch | Phenolic OH | Strong, Broad |

| 2500-3300 | O-H Stretch | Carboxylic Acid OH | Strong, Very Broad |

| 3300-3500 | N-H Stretch | Primary Amine | Medium (two bands) |

| ~3030 | C-H Stretch | Aromatic | Medium to Weak |

| 1660-1710 | C=O Stretch | Carboxylic Acid | Strong |

| 1550-1650 | N-H Bend | Primary Amine | Medium |

| 1500-1600 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1200-1320 | C-O Stretch | Phenol/Carboxylic Acid | Strong |

| Values are based on standard IR correlation tables and spectra of related compounds like p-aminobenzoic acid.[5][6][7][8] |

Table 4: Predicted Mass Spectrometry Data for this compound Ionization Method: Electron Ionization (EI) or Electrospray (ESI)

| m/z Ratio | Ion | Notes |

| 153 | [M]⁺˙ or [M-H]⁻ | Molecular ion (EI) or deprotonated molecule (ESI Negative) |

| 154 | [M+H]⁺ | Protonated molecule (ESI Positive) |

| 136 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 108 | [M-COOH]⁺ | Loss of the carboxyl group |

| 80 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |

| Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.1 g/mol . Fragmentation patterns are predicted based on common pathways for benzoic acids.[1] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and exchange labile protons (OH, NH₂), which can be observed.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Filter the resulting solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ signals.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

As a solid compound, AHBA can be analyzed using the KBr pellet technique.

-

Sample Preparation (KBr Pellet):

-

Place approximately 1-2 mg of this compound into a clean agate mortar.

-

Add approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) powder.

-

Gently grind the two components together with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a small amount of the mixture into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet into the sample holder in the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is automatically ratioed against the background to show the sample's absorbance.

-

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is a common method for analyzing polar, non-volatile compounds like AHBA.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) using the mobile phase as the diluent.

-

-

LC-MS/ESI Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Ionization (ESI): The analysis can be run in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻, respectively.

-

Capillary Voltage: 3-4 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas (N₂): Flow and temperature should be optimized for the specific instrument.

-

-

Mass Analyzer: Scan a mass range appropriate for the compound, for instance, m/z 50-300.

-

Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) on the parent ion (m/z 154 or 152) to observe characteristic fragment ions.

-

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Biosynthetic Role of this compound

This compound is a product of the aminoshikimate pathway and serves as a crucial building block for complex natural products.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) [np-mrd.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid

This document provides a comprehensive technical overview of this compound (AHBA), a key biosynthetic precursor to a wide range of clinically significant natural products. This guide details its molecular structure, physicochemical properties, synthesis protocols, and biological relevance, serving as a critical resource for professionals in chemical research and drug development.

Core Molecular and Physicochemical Properties

This compound is an aromatic organic compound characterized by a benzoic acid core substituted with both an amino and a hydroxyl group.[1] Its unique structure serves as a fundamental building block in the microbial synthesis of various complex secondary metabolites.[1][2]

Molecular Identifiers and Formula

The fundamental identifiers and structural representations for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | AHBA, 3-AHBA, 5-amino-3-hydroxybenzoic acid[1][2][3] |

| CAS Number | 76045-71-1[1][2][4][5] |

| Molecular Formula | C₇H₇NO₃[1][2][4][6] |

| Canonical SMILES | C1=C(C=C(C=C1N)O)C(=O)O[1][2] |

| InChI | InChI=1S/C7H7NO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,8H2,(H,10,11)[1][2][6] |

| InChI Key | QPEJHSFTZVMSJH-UHFFFAOYSA-N[1][2] |

Physicochemical Data

The physical and chemical properties of AHBA are crucial for its handling, formulation, and application in research and development.

| Property | Value |

| Molecular Weight | 153.14 g/mol [1][4] |

| Appearance | Off-white to yellow solid[4] |

| Melting Point | 242°C[1] |

| Boiling Point (Predicted) | 453.4 ± 35.0°C[1] |

| Density (Predicted) | 1.491 ± 0.06 g/cm³[1] |

| UV/Vis (λmax) | 227 nm[2][3] |

| Purity | ≥98%[3] |

| Storage Conditions | Store at -20°C for long-term stability (≥4 years)[2][3][5] |

Solubility Profile

The solubility of AHBA in various solvents is a critical parameter for experimental design.

| Solvent System | Solubility |

| DMSO | ~3 mg/mL[2][3] |

| Dimethylformamide (DMF) | ~1 mg/mL[2][3] |

| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL[4] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL[4] |

Molecular Structure Visualization

The chemical structure of this compound is depicted below, rendered using the Graphviz DOT language to illustrate the atomic connectivity.

Caption: Molecular structure of this compound.

Experimental Protocols

Chemical Synthesis of this compound

The following protocol outlines a method for the chemical synthesis of AHBA, adapted from established procedures.[7] This multi-step synthesis involves nitration, nucleophilic substitution, demethylation, and reduction.

Step 1: Dinitration of Benzoic Acid

-

In an ice bath, dissolve benzoic acid (6.1 g, 50 mmol) in concentrated sulfuric acid (30 mL).

-

Add 15 mL of concentrated nitric acid dropwise while maintaining the low temperature.

-

Stir the mixture at room temperature for 15 hours.

-

Heat the reaction to 100°C and stir for an additional 4 hours.

-

After cooling to room temperature, add another 10 mL of concentrated nitric acid dropwise.

-

Heat again to 100°C for 3 hours, then increase the temperature to 135°C and stir for a final 3 hours.

-

Cool the mixture to room temperature and pour it into a beaker containing 80 g of ice and 80 g of water.

-

Stir for 30 minutes, then collect the precipitate by filtration. Wash the filter cake with water to remove residual sulfuric acid, yielding the crude dinitro product (Compound 5A).

Step 2: Methoxy Substitution

-

Prepare lithium methoxide (B1231860) by adding n-butyllithium (24 mL, 60 mmol) dropwise to methanol (B129727) at -78°C and then removing the methanol by rotary evaporation.

-

Dissolve the resulting lithium methoxide in hexamethylphosphoramide (B148902) (50 mL).

-

Add the crude dinitro product (2.5 g, 11.8 mmol) to the solution.

-

Stir the mixture at room temperature for 18 hours, then heat to 80°C for 6 hours.

-

After cooling, pour the reaction mixture into a mixture of ice and 6N H₂SO₄.

-

Extract the product with ether (3 x 300 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methoxy-substituted product (Compound 5B).

Step 3: Demethylation

-

Dissolve the methoxy-substituted product (860 mg, 4.36 mmol) in dichloromethane (B109758) (20 mL) and cool to -10°C.

-

Add boron tribromide (1.26 mL, 13 mmol) dropwise.

-

Allow the reaction to proceed at room temperature for 15 hours.

-

Work up the reaction by adding water and extracting with ethyl acetate. The crude product (Compound 5C) is used directly in the next step.

Step 4: Hydrogenation (Reduction)

-

Dissolve the crude product from the previous step in methanol (20 mL).

-

Add a catalytic amount of Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under atmospheric pressure for 2 hours.

-

Filter the mixture through diatomaceous earth to remove the catalyst.

-

Evaporate the methanol to obtain the final crude product, this compound. Further purification can be performed via recrystallization or column chromatography.

Preparation of Stock Solutions for Bioassays

For in vitro and in vivo studies, proper solubilization is essential.

-

Preparation: AHBA is supplied as a solid.[3] Stock solutions can be prepared by dissolving the solid in an organic solvent of choice, such as DMSO or DMF.[3] The solvent should be purged with an inert gas.[3]

-

Dissolution Protocol (Example for in vivo): To prepare a working solution, a stock solution in DMSO (e.g., 50 mg/mL) can be diluted. For example, add 100 µL of the DMSO stock to 900 µL of a vehicle like corn oil or a saline solution containing 20% SBE-β-CD.[4] Mix evenly. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4] If precipitation occurs, gentle heating or sonication can aid dissolution.[4]

Biological Significance and Pathways

This compound is a crucial intermediate in the biosynthesis of numerous natural products with potent biological activities.[4][8]

Role as a Biosynthetic Precursor

AHBA is the starter unit for the polyketide backbone assembly of a large class of ansamycin (B12435341) antibiotics, including rifamycin, geldanamycin, and ansatrienin A.[2][9] It also serves as a precursor to the antitumor antibiotic mitomycin C.[2][4] The core mC₇N unit (a seven-carbon, one-nitrogen fragment) found in these complex molecules is derived directly from AHBA.[2][4]

Biosynthetic Pathway of AHBA

The formation of AHBA is a key step in the aminoshikimate pathway, a variation of the shikimic acid pathway.[1][4] The terminal enzyme responsible for its formation is AHBA synthase, a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme.[9] This enzyme catalyzes the final step in converting precursors derived from the primary metabolism into the aromatic AHBA structure.[9]

The general workflow for the biosynthesis of AHBA-derived antibiotics is illustrated below.

Caption: Biosynthesis of AHBA and its role as a precursor.

References

- 1. Buy this compound | 76045-71-1 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 76045-71-1|this compound|BLD Pharm [bldpharm.com]

- 6. This compound - Wikidata [wikidata.org]

- 7. Page loading... [wap.guidechem.com]

- 8. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 3-Amino-5-hydroxybenzoic acid

An In-depth Technical Guide to 3-Amino-5-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (AHBA) is an aromatic compound of significant interest in the fields of biochemistry, natural product synthesis, and pharmaceutical development. It serves as a crucial biosynthetic precursor to the mC7N unit found in a variety of important antibiotics, including the ansamycin (B12435341) and mitomycin families.[1][2][3] This document provides a comprehensive overview of the physical and chemical properties of AHBA, details its biosynthesis, and outlines relevant experimental methodologies.

General Information

This compound is an aromatic amino acid characterized by a benzene (B151609) ring substituted with a carboxyl group, an amino group, and a hydroxyl group.[4] At room temperature, it exists as an off-white to yellow solid crystalline powder.[4] It is known to be light-sensitive and should be stored in dark conditions to maintain its stability.[4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in various research and development contexts.

Table 1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Synonyms | AHBA, 3-AHBA, 3-hydroxy-5-aminobenzoic acid | [4] |

| CAS Number | 76045-71-1 | [1][4] |

| Molecular Formula | C₇H₇NO₃ | [1][4][5] |

| Molecular Weight | 153.14 g/mol | [1][2][4] |

| Appearance | Off-white to yellow solid | [2][4] |

| Melting Point | 225-227 °C (decomposes)[4], 242 °C[4] | [4] |

| Boiling Point (Predicted) | 453.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.491 ± 0.06 g/cm³ | [4] |

Table 2: Solubility and Partition Coefficient

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 1 mg/mL | [1][4] |

| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | [1][4] |

| Predicted LogP | 1.25 | [4] |

Table 3: Acid-Base and Spectral Properties

| Property | Value | Reference |

| pKa (Predicted) | 10.33 ± 0.10 | [4] |

| UV/Vis (λmax) | 227 nm | [1][6] |

| Polar Surface Area | 83.55 Ų | [4] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of its three functional groups: the aromatic ring, the carboxylic acid, the amino group, and the hydroxyl group.

-

Aromatization: It is a key intermediate in the aminoshikimate pathway where it is formed through an aromatization reaction.[4][7]

-

Storage: For optimal stability, it should be stored at 2-8°C under an inert atmosphere (like nitrogen or argon) and protected from light.[4] It is stable for at least four years when stored at -20°C.[1][6]

Biological Significance and Signaling Pathways

The primary biological significance of this compound lies in its role as a precursor in the biosynthesis of a class of antibiotics known as ansamycins (e.g., rifamycins) and other natural products like mitomycins, which have antitumor properties.[1][3][4] It is a product of the aminoshikimate pathway, a variation of the shikimate pathway used by some microorganisms to produce aromatic compounds.[7][8][9]

The biosynthesis of AHBA is a multi-step enzymatic process. A key enzyme in this pathway is AHBA synthase, which exhibits dual catalytic functions.[7] As a homodimer, it catalyzes the final aromatization step to produce AHBA.[7][9]

Caption: Biosynthetic pathway of this compound and its role as a precursor.

Experimental Protocols

Chemical Synthesis

A general method for the chemical synthesis of this compound involves the nitration of 3,5-dihydroxybenzoic acid, followed by reduction of the nitro group. A more detailed, multi-step preparation can be outlined as follows:

-

Nitration: In an ice bath, 3,5-dihydroxybenzoic acid is dissolved in concentrated sulfuric acid. Concentrated nitric acid is then added dropwise. The reaction mixture is stirred and may be gently heated to ensure completion.[10]

-

Work-up: The reaction mixture is cooled and poured into an ice-water mixture to precipitate the nitrated product. The solid is collected by filtration and washed with water.[10]

-

Reduction: The intermediate nitro-compound is dissolved in a suitable solvent like methanol. A catalyst, such as Palladium on carbon (Pd/C), is added.[10]

-

Hydrogenation: The mixture is subjected to hydrogenation at atmospheric pressure until the reaction is complete (monitored by TLC).[10]

-

Isolation: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization.[10]

Caption: General workflow for the chemical synthesis of this compound.

Preparation of Stock Solutions

For experimental use, stock solutions of this compound can be prepared.

-

Solvent Selection: The compound is soluble in organic solvents like DMSO (up to 3 mg/mL) and DMF (up to 1 mg/mL).[1][6]

-

Procedure:

-

Weigh the desired amount of solid this compound.

-

Add the chosen solvent (e.g., DMSO) to the solid.

-

The solvent should be purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[6]

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Storage: Stock solutions should be stored at -20°C or -80°C for long-term stability.[2]

Analytical Methods

-

Purity Analysis: The purity of this compound is often determined by High-Performance Liquid Chromatography (HPLC).[5]

-

Structural Confirmation:

-

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to confirm the molecular weight and fragmentation pattern. Characteristic ion peaks have been reported at m/z 108.0455 and 152.03523.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure, showing characteristic shifts for the aromatic protons and carbons, as well as for the functional groups.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H, N-H, C=O, and aromatic C-H bonds.

-

Conclusion

This compound is a molecule of considerable scientific importance due to its central role in the biosynthesis of several medically relevant antibiotics. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its application in natural product synthesis, metabolic engineering, and the development of new therapeutic agents. The provided protocols offer a starting point for researchers working with this valuable compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Biosynthesis of 3,5-AHBA-derived natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Buy this compound | 76045-71-1 [smolecule.com]

- 5. This compound | 76045-71-1 | MOLNOVA [molnova.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. The biosynthesis of this compound (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

The Aminoshikimate Pathway: A Divergent Route to Aromatic Building Blocks

An In-depth Technical Guide on the Discovery and Core Mechanisms of 3-Amino-5-hydroxybenzoic Acid (AHBA) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The discovery of the aminoshikimate pathway unveiled a fascinating deviation from the canonical shikimate pathway, revealing nature's ingenuity in synthesizing unique aromatic precursors for a range of medically important natural products. This pathway is responsible for the biosynthesis of this compound (AHBA), the crucial starter unit for the production of ansamycin (B12435341) and mitomycin antibiotics. This technical guide provides a comprehensive overview of the core enzymatic steps, key intermediates, and the underlying genetic framework of the aminoshikimate pathway, with a focus on the data and methodologies that have been pivotal in its characterization.

A Novel Branch from Aromatic Amino Acid Metabolism

The aminoshikimate pathway represents a specialized metabolic route that parallels the conventional shikimate pathway, which is the universal route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). While both pathways utilize phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) as primary precursors, the aminoshikimate pathway introduces a nitrogen atom at an early stage, leading to a series of aminated intermediates and culminating in the formation of AHBA. This pathway was first elucidated through studies on the biosynthesis of the antibiotic rifamycin (B1679328) in Amycolatopsis mediterranei.

The Enzymatic Cascade of the Aminoshikimate Pathway

The biosynthesis of AHBA is a multi-step enzymatic process, with the key enzymes encoded by the rif gene cluster in A. mediterranei. The pathway can be broadly divided into two main stages: the formation of the nitrogen-containing precursor, and the subsequent cyclization and aromatization to yield AHBA.

Generation of the Aminated Starter Unit: The Role of Kanosamine

A critical discovery in elucidating the aminoshikimate pathway was the identification of kanosamine as the source of the nitrogen atom. The initial steps involve the conversion of UDP-glucose to kanosamine, a process that recruits genes from other metabolic pathways.

The key enzymatic steps in the formation of the first committed intermediate of the aminoshikimate pathway, 3,4-dideoxy-4-amino-D-arabino-heptulosonic acid 7-phosphate (aminoDAHP), are as follows:

-